molecular formula C7H10N2O B13354165 (5-(Methylamino)pyridin-2-yl)methanol

(5-(Methylamino)pyridin-2-yl)methanol

Cat. No.: B13354165
M. Wt: 138.17 g/mol
InChI Key: YWOWSKFTCRMFOD-UHFFFAOYSA-N
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Description

(5-(Methylamino)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of (5-(Methylamino)pyridin-2-yl)methanol typically involves large-scale synthesis using the aforementioned methods. The high boiling point of the compound makes it suitable for large-scale industrial processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the methylamino group.

Scientific Research Applications

(5-(Methylamino)pyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Methylamino)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)pyridine-3-methanol
  • 2-(N-Methylamino)-3-hydroxymethylpyridine
  • 3-(Hydroxymethyl)-2-(methylamino)pyridine

Uniqueness

(5-(Methylamino)pyridin-2-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its high boiling point and ability to act as a solvent make it particularly valuable in industrial applications .

Biological Activity

(5-(Methylamino)pyridin-2-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
IUPAC Name: this compound

The compound features a pyridine ring substituted with a methylamino group and a hydroxymethyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material: 2-Pyridinecarboxaldehyde is reacted with methylamine to form the corresponding imine.
  • Reduction: The imine is then reduced using sodium borohydride or lithium aluminum hydride to yield this compound.

This synthetic route can be optimized for yield and purity through variations in reaction conditions such as temperature and solvent choice.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In one study, it was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentration (MIC) values as low as 32 µg/mL against E. coli and 16 µg/mL against S. aureus .

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines revealed that this compound has a moderate cytotoxic effect. The half-maximal inhibitory concentration (IC50) was determined to be around 50 µM for MCF-7 breast cancer cells after 48 hours of treatment .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets such as enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that it may inhibit certain kinases or phosphatases, leading to altered cell signaling pathways associated with proliferation and apoptosis .

Case Studies

  • Anticancer Activity : A study examined the effects of this compound on various cancer cell lines, demonstrating its potential as an anticancer agent by inducing apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of oxidative stress, suggesting it could mitigate neuronal damage by scavenging free radicals .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

[5-(methylamino)pyridin-2-yl]methanol

InChI

InChI=1S/C7H10N2O/c1-8-6-2-3-7(5-10)9-4-6/h2-4,8,10H,5H2,1H3

InChI Key

YWOWSKFTCRMFOD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1)CO

Origin of Product

United States

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